4,4'-Dichlorobenzhydrol

Descripción

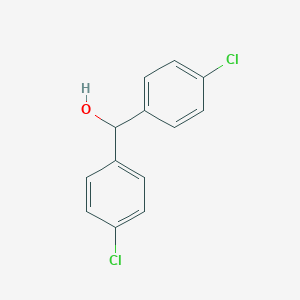

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUYGURFBULKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075367 | |

| Record name | p,p'-Dichlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-97-1 | |

| Record name | 4,4′-Dichlorobenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorobenzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 90-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-Dichlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dichloro-α-phenylbenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROBENZHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR5KH591G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Discovery Within Organochlorine Chemistry

Organochlorine compounds are a class of synthetic chemicals characterized by carbon-chlorine bonds. sciencelearn.org.nz Many of these compounds, including the notorious insecticide Dichlorodiphenyltrichloroethane (DDT), gained widespread use in agriculture and public health throughout the mid-20th century due to their effectiveness. sciencelearn.org.nznih.gov However, their chemical stability led to long-term persistence in the environment, bioaccumulation in food chains, and concerns over their toxic effects, eventually resulting in widespread bans and restrictions. sciencelearn.org.nznih.gov

The discovery of 4,4'-Dichlorobenzhydrol is intrinsically linked to the scientific investigation of these persistent organochlorines. It was not initially synthesized as a primary product for widespread application but was identified through studies on the environmental fate and metabolism of DDT and the related acaricide, dicofol (B1670483). nih.govzfin.orgnih.gov Early research recognized this compound as a key metabolite, a substance formed as the parent compounds are broken down by organisms in the environment. nih.govasm.org Its history is therefore one of a secondary discovery, emerging from the need to understand the complete lifecycle and impact of more prominent environmental contaminants.

Synthetic Methodologies and Precursor Chemistry of 4,4 Dichlorobenzhydrol

Established Synthetic Pathways for 4,4'-Dichlorobenzhydrol

The most common and well-documented methods for the synthesis of this compound involve the direct reduction of its ketone precursor or the construction of the diarylmethanol structure through carbon-carbon bond formation.

Reduction of 4,4'-Dichlorobenzophenone (B107185) Precursors

The reduction of the carbonyl group in 4,4'-Dichlorobenzophenone to a hydroxyl group is a primary and efficient route to this compound. This transformation can be accomplished using various reducing agents, including metal hydrides and catalytic hydrogenation.

One common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The ketone is typically added as a slurry to a suspension of the reducing agent, and the reaction mixture is refluxed to ensure completion. Another widely used reducing agent is sodium borohydride (B1222165) (NaBH₄) , which offers milder reaction conditions and can selectively reduce the ketone in the presence of other functional groups. smolecule.com

Catalytic hydrogenation presents another established pathway. This method employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. smolecule.com The reaction is typically carried out in a solvent like ethanol (B145695) at elevated temperatures. Careful control of reaction parameters is necessary to prevent competitive dechlorination. smolecule.com

Interactive Table: Reduction of 4,4'-Dichlorobenzophenone

| Reducing Agent/Catalyst | Solvent | Temperature | Yield | Reference |

| Lithium aluminum hydride | Anhydrous ether | Reflux | High | mcmaster.ca |

| Sodium borohydride | Tetrahydrofuran (B95107) | 0-5°C | 85-92% | smolecule.com |

| Palladium on carbon (Pd/C) | Ethanol | 50°C | >90% conversion | smolecule.com |

| Raney nickel | Ethanol | 50°C | >90% conversion | smolecule.com |

Alternative Synthetic Routes to Bis(4-chlorophenyl)methanol Derivatives

An important alternative synthetic route to this compound and its derivatives is the Grignard reaction . This method involves the nucleophilic addition of a Grignard reagent to an appropriate aldehyde. Specifically, 4-chlorophenylmagnesium bromide, a Grignard reagent, can be reacted with 4-chlorobenzaldehyde. wwu.edu This reaction is typically conducted in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent. walisongo.ac.id The initial product is a magnesium alkoxide intermediate, which upon aqueous workup, typically with an acid, yields the final product, bis(4-chlorophenyl)methanol.

Interactive Table: Grignard Reaction for Bis(4-chlorophenyl)methanol

| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Features | Reference |

| 4-chlorophenylmagnesium bromide | 4-chlorobenzaldehyde | Anhydrous diethyl ether or THF | -78°C to room temperature | High selectivity and yield | wwu.edu |

Precursor Chemistry and Intermediate Generation in this compound Synthesis

The primary precursor for the most common synthetic routes to this compound is 4,4'-Dichlorobenzophenone . chemicalbook.comwikipedia.orgchemicalbook.compcchem.netchemdad.com The synthesis of this precursor is a critical step and is typically achieved through a Friedel-Crafts acylation reaction. wikipedia.orgchemicalbook.compcchem.net

This reaction involves the acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride . wikipedia.orgchemicalbook.compcchem.net The process is generally catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. wikipedia.orgchemicalbook.compcchem.net The reaction is typically carried out in a solvent such as petroleum ether. wikipedia.orgpcchem.net The aluminum chloride activates the 4-chlorobenzoyl chloride, facilitating the electrophilic aromatic substitution onto the chlorobenzene ring, primarily at the para position, to yield 4,4'-Dichlorobenzophenone.

The generation of the Grignard reagent, 4-chlorophenylmagnesium bromide , is another crucial aspect of precursor chemistry for the alternative synthetic route. This intermediate is prepared by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium metal in an anhydrous ether solvent. walisongo.ac.id

Catalytic Approaches in this compound Synthesis

Catalysis plays a vital role in the synthesis of this compound, offering routes with high selectivity and efficiency.

The Meerwein-Ponndorf-Verley (MPV) reduction is a notable catalytic method for reducing 4,4'-Dichlorobenzophenone. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide , as a catalyst in the presence of a sacrificial alcohol, usually isopropanol. wikipedia.orgthermofisher.com The MPV reduction is highly chemoselective for aldehydes and ketones, which is a significant advantage. wikipedia.orgthermofisher.com The reaction is reversible, and the equilibrium is often driven towards the product by removing the acetone (B3395972) byproduct through distillation. organic-chemistry.org

As mentioned in section 2.1.1, catalytic hydrogenation is a key catalytic approach. The use of heterogeneous catalysts like Pd/C and Raney nickel is well-established for the reduction of 4,4'-Dichlorobenzophenone. smolecule.com More advanced catalytic systems, including rhodium complexes with chiral ligands, have been explored for the stereoselective synthesis of related benzhydrols, although with varying success for the 3,3'-dichloro analogue. smolecule.com

Biocatalytic reduction is an emerging approach. Enzymes such as alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus brevis have been investigated for the reduction of dichlorobenzophenone derivatives. smolecule.com These enzymatic reactions can offer high enantioselectivity, producing specific stereoisomers of the alcohol. smolecule.com

Interactive Table: Catalytic Approaches to this compound Synthesis

| Catalytic Method | Catalyst | Substrate | Key Features | Reference |

| Meerwein-Ponndorf-Verley Reduction | Aluminum isopropoxide | 4,4'-Dichlorobenzophenone | High chemoselectivity | wikipedia.orgthermofisher.com |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | 4,4'-Dichlorobenzophenone | High conversion | smolecule.com |

| Catalytic Hydrogenation | Raney nickel | 4,4'-Dichlorobenzophenone | High conversion | smolecule.com |

| Biocatalytic Reduction | Alcohol dehydrogenases (ADHs) | Dichlorobenzophenone derivatives | High enantioselectivity | smolecule.com |

Evolution of Research Trajectories for 4,4 Dichlorobenzhydrol

Research interest in 4,4'-Dichlorobenzhydrol has evolved significantly since its initial identification. The trajectory began with a focus on environmental science and toxicology and has since expanded to include synthetic and materials chemistry.

Initially, scientific investigation was driven by the need to understand the environmental persistence and degradation of DDT and dicofol (B1670483). asm.orginchem.org As a metabolite, this compound was studied primarily in the context of its formation, its presence in the environment, and its potential as a biomarker for exposure to the parent pesticides. usj.edu.mo Research focused on quantifying its levels in environmental samples, such as surface water, to map the extent of contamination by organochlorine pesticides. usj.edu.monih.gov

Over time, the focus broadened from viewing the compound solely as a breakdown product to recognizing its potential as a useful chemical entity in its own right. Chemists began to explore its utility as a synthetic intermediate. lookchem.com This shift marks a significant evolution in its research trajectory, moving from a molecule of environmental concern to a molecule of synthetic utility. Current research continues in both areas, with ongoing environmental studies alongside investigations into its application in creating novel pharmaceuticals, agrochemicals, and other high-value chemical products. lookchem.comnih.gov

Derivatization and Analog Synthesis from 4,4 Dichlorobenzhydrol

Design Principles for Novel 4,4'-Dichlorobenzhydrol Derivatives

The design of new molecules derived from this compound is guided by principles aimed at achieving specific functions while optimizing synthetic efficiency and safety. Key considerations include maximizing resource efficiency by reducing waste and energy consumption, and designing safer chemicals by minimizing toxicity from the outset. acs.orgyoutube.com For instance, in medicinal chemistry, modifications are planned to create analogs for structure-activity relationship (SAR) studies, which explore how structural changes affect biological activity. princeton.edu The primary points of modification on the this compound scaffold are the central hydroxyl group and the para-positions on the two phenyl rings, which already bear chlorine atoms. Introducing different functional groups at these sites can alter the molecule's steric and electronic properties, polarity, and reactivity. A systems-thinking approach, considering the entire lifecycle of the synthesized compound, is also a critical aspect of modern chemical design. acs.org

Synthetic Strategies for Structurally Modified Analogs

The modification of this compound into various analogs is achieved through established and innovative synthetic reactions targeting its key functional groups.

The hydroxyl group of this compound is a prime target for derivatization, readily forming ethers and esters. chemistrysteps.com

Ether Synthesis: Benzhydryl ethers can be synthesized by reacting the benzhydrol derivative with an alcohol. For example, the reaction of various benzhydrols with alcohols under microwave irradiation using a proto-ionic liquid catalyst has been studied. The reactivity is influenced by the electronic nature of the substituents on the benzhydrol. Electron-donating groups tend to stabilize the carbocation intermediate, favoring the reaction. yale.edu A general method for ether synthesis is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. chemistrysteps.com For a molecule like this compound, this would involve reaction with a base followed by an alkyl halide to yield the corresponding ether.

Ester Synthesis: Esterification is a common transformation for alcohols. libretexts.org The hydroxyl group of this compound can be converted to an ester by reacting with an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base like pyridine (B92270). chemistrysteps.com This reaction replaces the hydrogen of the hydroxyl group with an acyl group (R-C=O). The naming convention for the resulting ester involves stating the name of the alkyl group from the alcohol (in this case, the 4,4'-dichlorobenzhydryl group) followed by the name of the carboxylate from the acid, with the "-ic acid" ending changed to "-ate". libretexts.org

Table 1: Examples of Etherification Reactions with Benzhydrol Analogs Data synthesized from studies on substituted benzhydrols.

| Benzhydrol Derivative | Alcohol | Product | Conversion (%) |

| 4,4'-dimethylbenzhydrol | 1-propanol | 4,4'-dimethylbenzhydryl-1-propyl ether | 100 |

| 4,4'-dimethylbenzhydrol | 2-propanol | 4,4'-dimethylbenzhydryl-2-propyl ether | 100 |

| 4,4'-dimethoxybenzhydrol | 1-propanol | 4,4'-dimethoxybenzhydryl-1-propyl ether | 83 |

| 4,4'-difluorobenzhydrol | 2-propanol | 4,4'-difluorobenzhydryl-2-propyl ether | 76 |

Source: yale.edu

The two chlorophenyl rings of this compound offer sites for further functionalization, although the presence of the deactivating chloro groups influences the reactivity. Aromatic substitution reactions can introduce new functional groups, fundamentally altering the compound's properties. Methods for functionalizing pre-existing aromatic rings are often preferred as they can be more cost-effective than building a complex ring system from scratch. organic-chemistry.org Palladium-mediated cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds on aryl halides. organic-chemistry.org For instance, the chlorine atoms on this compound could potentially be targeted for substitution reactions to introduce alkyl, aryl, or other functional groups, though such reactions would need to overcome the relative inertness of aryl chlorides compared to bromides or iodides. organic-chemistry.orgbeilstein-journals.org

While this compound itself is achiral, its central carbon becomes a stereocenter upon reaction with a chiral, non-racemic reagent. This process, known as chiral derivatization, is a common strategy for determining the absolute configuration of alcohols and amines. libretexts.org

The reaction of this compound with a single enantiomer of a chiral derivatizing agent (CDA) would produce a mixture of diastereomers if the starting alcohol were racemic. Since this compound is achiral, this specific reaction would yield a single diastereomeric product. However, if one were to synthesize a chiral analog of this compound, reacting it with a CDA like Mosher's acid chloride would produce diastereomeric esters. libretexts.org These diastereomers have distinct physical properties, including different NMR spectra, which allows for their analysis. scsco.org.in The differences in the chemical shifts of the protons near the newly formed stereocenter can be used to deduce the stereochemistry of the original molecule. libretexts.org The development of new chiral derivatizing agents is an active area of research, aiming for more efficient separation and more sensitive detection of enantiomers. nih.gov

Ether and Ester Derivatives of this compound

Polymer Synthesis Utilizing this compound as a Monomer or Modifier

This compound can serve as a precursor to monomers for high-performance polymers. By oxidizing the secondary alcohol group to a ketone, one obtains 4,4'-dichlorobenzophenone (B107185) (DCBP). This ketone is an important monomer used in the synthesis of poly(arylene ether ketone)s (PAEKs). researchgate.netdtic.mil

These polymerization reactions are typically nucleophilic substitution polymerizations where the chlorine atoms of DCBP are displaced by a bisphenolate co-monomer. researchgate.net Although DCBP is less reactive than its fluorine-containing analog (4,4'-difluorobenzophenone), its lower cost makes it an attractive alternative. researchgate.net To overcome its lower reactivity, polymerizations are often conducted at high temperatures in polar aprotic solvents like sulfolane. researchgate.net Another approach involves a nickel-catalyzed coupling of 4,4'-dichlorobenzophenone to produce poly(4,4'-benzophenone). dtic.mil To manage the insolubility of the resulting rigid polymer, a ketimine derivative of the monomer can be used to increase solubility during synthesis, with the ketimine group being hydrolyzed after polymerization to yield the final polymer. dtic.mil

Additionally, various compounds can act as polymer modifiers, which are added to a base polymer to enhance specific properties like stability or durability. core.ac.ukresearchgate.net While direct use of this compound as a modifier is not widely documented, its derivatives could potentially be incorporated into polymer chains to impart desired characteristics. For example, polymers can be functionalized with specific chemical groups to alter their properties for applications such as membranes for fuel cells. ripublication.com

Table 2: Properties of Poly(4-phthalazinone ether sulfone ketone)s Synthesized Using 4,4'-Dichlorobenzophenone (DCK)

| Polymer Composition (DHPZ:DCS:DCK molar ratio) | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 10:9:1 | 0.40 | 264 | 68 | 19 |

| 10:8:2 | 0.43 | 269 | 73 | 21 |

| 10:7:3 | 0.52 | 275 | 81 | 25 |

| 10:5:5 | 0.61 | 286 | 89 | 30 |

| 10:0:10 | - | 299 | - | - |

Source: researchgate.net

Spectroscopic and Advanced Analytical Characterization of 4,4 Dichlorobenzhydrol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of organic molecules. For 4,4'-Dichlorobenzhydrol, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed to assign the chemical structure definitively.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the aromatic protons of the two p-chlorophenyl rings appear as a complex multiplet or as distinct doublets, depending on the solvent and the spectrometer's resolution. The methine proton (-CH(OH)-) gives a characteristic singlet, and the hydroxyl proton (-OH) also appears as a singlet, which can be exchangeable with D₂O.

A study reported the ¹H NMR spectrum of this compound, showing a singlet for the four aromatic protons at δ = 7.26 ppm. Another source indicates the presence of ¹H NMR data for this compound, though specific chemical shifts are not detailed in the provided snippet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (4H) | 7.26 | s | |

| Methine (1H) | Not specified | s | |

| Hydroxyl (1H) | Not specified | s |

Note: 's' denotes a singlet. Data may vary slightly based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, distinct signals are expected for the methine carbon, the two equivalent ipso-carbons attached to the chlorine atoms, the two equivalent ortho-carbons, the two equivalent meta-carbons, and the carbon atom bonded to the hydroxyl group.

Publicly available databases confirm the existence of ¹³C NMR spectral data for this compound. chemicalbook.com While specific chemical shift values from these databases are not provided in the search results, they are essential for the complete structural assignment of the molecule. The chemical shifts in ¹³C NMR are crucial for confirming the substitution pattern on the aromatic rings. mdpi.com

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Reference |

|---|---|---|

| C-OH (Methine) | 65-85 | General |

| C-Cl (Ipso) | 130-140 | General |

| Aromatic CH (Ortho to C-OH) | 127-130 | General |

| Aromatic CH (Meta to C-OH) | 128-132 | General |

| Aromatic C (Ipso to C-OH) | 140-145 | General |

Note: These are general expected ranges and actual values can vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule, which is particularly useful for complex structures or for differentiating between isomers.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For a derivative of this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC reveals one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). sdsu.educolumbia.edu This is a highly sensitive technique that would definitively link each aromatic proton signal to its corresponding carbon signal in the this compound structure. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.educolumbia.edu This is crucial for piecing together the entire molecular structure by connecting fragments. For instance, in this compound, HMBC could show correlations from the methine proton to the aromatic carbons, confirming the connection of the two chlorophenyl rings to the central carbon.

While specific 2D NMR data for this compound was not found in the initial search, the application of these techniques is a standard and vital part of the structural characterization of such molecules and their derivatives. researchgate.netyoutube.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The NIST Chemistry WebBook provides infrared spectral data for this compound. nist.gov Key expected absorptions include:

O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch (Aromatic) : Signals typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : The methine C-H stretch would be observed around 2850-3000 cm⁻¹.

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-O Stretch : A strong band in the 1000-1250 cm⁻¹ range corresponds to the C-O bond of the secondary alcohol.

C-Cl Stretch : The carbon-chlorine bond stretch usually appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Spectral data is available from various sources, including measurements using KBr-pellet and ATR techniques. The NIST WebBook also offers a downloadable JCAMP-DX format of the spectrum. nist.govnist.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | nist.gov |

| C-H Stretch (Aromatic) | >3000 | nist.gov |

| C=C Stretch (Aromatic) | 1450-1600 | nist.gov |

| C-O Stretch | 1000-1250 | nist.gov |

| C-Cl Stretch | 600-800 | nist.gov |

Raman spectroscopy is a complementary technique to FT-IR. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the dichlorophenyl rings and the C-Cl bonds.

PubChem indicates the availability of FT-Raman spectra for this compound, measured on a Bruker MultiRAM spectrometer. The technique provides detailed information about the chemical structure, phase, and polymorphism of a material. horiba.com While specific peak positions were not detailed in the search results, the Raman spectrum would provide a characteristic fingerprint of the molecule, with each peak corresponding to a specific molecular bond vibration. horiba.com Studies on related compounds like 4,4'-dichlorobenzophenone (B107185) have utilized Raman spectroscopy to investigate lattice vibrations and pressure-induced phase transitions. irb.hrresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. msu.edu

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves to both separate the compound from complex mixtures and provide its mass spectrum for identification.

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic molecular ion peak and a series of fragment ions. The molecular ion (M+) peak corresponds to the molecular weight of the compound, which is 252 g/mol . nist.gov The fragmentation pattern provides valuable structural information. Key fragments often arise from the cleavage of bonds adjacent to the hydroxyl group and the loss of chlorine atoms or chlorophenyl groups. libretexts.orgchemguide.co.uk For instance, the loss of a water molecule (H₂O) or a hydroxyl radical (•OH) is a common fragmentation pathway for alcohols. libretexts.org The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately 66% of the M+ peak and the M+4 peak being about 10% of the M+ peak. This isotopic signature is a strong indicator of a dichlorinated compound.

In environmental analysis, GC-MS is employed for the detection of this compound as a metabolite of the pesticide dicofol (B1670483). nih.gov The technique's sensitivity and selectivity make it suitable for identifying trace amounts of the compound in various matrices. restek.comhpst.cz

Table 1: Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 252/254/256 | [C₁₃H₁₀Cl₂O]⁺ | Molecular Ion (M+) showing isotopic pattern |

| 235/237/239 | [C₁₃H₉Cl₂]⁺ | Loss of hydroxyl radical (•OH) |

| 217 | [C₁₃H₈Cl]⁺ | Loss of HCl and Cl |

| 139/141 | [C₆H₄Cl-CHOH]⁺ | Chlorotropylium-like ion |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

This table is a representation of expected fragments based on general fragmentation principles and may not be exhaustive.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.compnnl.gov This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.compnnl.gov For this compound (C₁₃H₁₀Cl₂O), HRMS can confirm its elemental composition by providing an exact mass that is consistent with this formula.

HRMS is particularly valuable when analyzing complex environmental or biological samples where numerous compounds may be present. pnnl.gov The high resolving power of HRMS helps to differentiate this compound from other co-eluting substances that might have similar retention times in chromatography, thereby reducing the likelihood of false-positive identifications. pnnl.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound, which is a solid at room temperature, single-crystal XRD can provide precise information about its molecular geometry in the solid state. This includes the dihedral angle between the two phenyl rings and the conformation of the hydroxyl group. Such structural details are crucial for understanding the molecule's physical properties and its interactions with other molecules. Powder XRD can be used to identify the crystalline form of a bulk sample and assess its purity. iastate.edu The structural information obtained from XRD is complementary to that from spectroscopic methods and is essential for a complete characterization of the compound. researchgate.net

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound and its derivatives from various sample matrices.

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. infitek.com The choice of detector is critical and depends on the analyte's properties and the required sensitivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. scioninstruments.com Since this compound contains two chlorine atoms, GC-ECD is an exceptionally sensitive method for its detection and quantification, often used in environmental monitoring for trace analysis of pesticides and their metabolites. scioninstruments.comresearchgate.net

Nitrogen-Phosphorus Detector (NPD): The NPD is selective for compounds containing nitrogen and phosphorus. paralab.pt While not the primary detector for this compound itself, it would be useful for the analysis of nitrogen- or phosphorus-containing derivatives.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and responds to virtually all carbon-containing compounds. gbcsci.com It provides a response that is proportional to the mass of carbon in the analyte, making it suitable for quantification when high selectivity is not required.

Table 2: Comparison of GC Detectors for this compound Analysis

| Detector | Selectivity | Sensitivity for this compound | Typical Application |

| ECD | High for halogenated compounds | Very High | Trace environmental analysis scioninstruments.com |

| NPD | High for N and P compounds | Low | Analysis of N/P-containing derivatives paralab.pt |

| FID | Low (universal for organics) | Moderate | General quantification gbcsci.com |

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly useful for compounds that are non-volatile or thermally unstable, which might be the case for some derivatives of this compound. gtiit.edu.cn

In HPLC, the separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.orgpensoft.net For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). pensoft.net Detection is commonly achieved using a UV detector, as the phenyl rings in the molecule absorb ultraviolet light. HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced selectivity and sensitivity, providing both retention time and mass spectral data for confident identification and quantification. rsc.org

Solid-Phase Microextraction (SPME) in Conjunction with GC/MS

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.comresearchgate.net When coupled with Gas Chromatography-Mass Spectrometry (GC/MS), it becomes a powerful tool for the analysis of semi-volatile organic compounds like this compound and its precursors or metabolites. mdpi.comfree.fr

The SPME process involves exposing a fused-silica fiber coated with a stationary phase to the sample. free.fr The analytes partition from the sample matrix (which can be air, water, or soil) onto the fiber coating. free.fr This can be done through direct immersion of the fiber into a liquid sample or by exposing it to the headspace above a liquid or solid sample. free.fryoutube.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis by MS. mdpi.com

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. ukm.my For the analysis of organochlorine compounds, polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA) are commonly used coatings. ukm.my The selection between different coatings, such as butyl acrylate (B77674) (BA) or a co-polymer of methyl acrylate and methyl methacrylate (B99206) (MA/MMA), can be optimized to enhance the extraction efficiency for specific compounds. For instance, BA fibers have been found to be effective for sulfur mustard and its degradation products, while MA/MMA fibers are better suited for organoarsenic compounds. nih.gov

In the context of analyzing dicofol and its metabolite 4,4'-dichlorobenzophenone (DCBP), a precursor to this compound, SPME-GC/MS offers a robust analytical method. nih.govresearchgate.net A study on the analysis of dicofol and DCBP in arctic cod demonstrated the method's effectiveness, with mean recoveries for DCBP being 99% at a low dose (9.2 ng) and 146% at a high dose (46 ng). nih.govresearchgate.net The method utilized on-column injection to prevent the thermal decomposition of dicofol. nih.govresearchgate.net

Table 1: SPME Fiber Coatings and Their Applications

| Fiber Coating | Analyte Class | Application Example | Reference |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | Organochlorine Pesticides | Determination of pesticide residues in vegetables and fruits. | ukm.my |

| Polyacrylate (PA) | Organochlorine Pesticides | Determination of pesticide residues in vegetables and fruits. | ukm.my |

| Butyl Acrylate (BA) | Sulfur Mustard & Degradation Products | Analysis of chemical warfare agents in environmental samples. | nih.gov |

| Methyl Acrylate/Methyl Methacrylate (MA/MMA) | Organoarsenic Compounds | Analysis of chemical warfare agents in environmental samples. | nih.gov |

The automation of SPME methods further enhances throughput and precision, minimizing technician error. youtube.com

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Phase Transition Studies of Related Compounds

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides information about the electric field gradient (EFG) at the site of a quadrupolar nucleus (a nucleus with a spin quantum number I ≥ 1). wikipedia.orgdu.ac.in This technique is particularly sensitive to the local chemical environment and the crystalline structure of a compound, making it an excellent tool for studying phase transitions in solids. wikipedia.orgmdpi.com Unlike Nuclear Magnetic Resonance (NMR), NQR is performed in the absence of an external magnetic field. wikipedia.org

For chlorine-containing compounds like this compound and its derivatives, the ³⁵Cl nucleus is a common probe. The NQR frequency is directly proportional to the nuclear quadrupole coupling constant, which is a product of the nuclear quadrupole moment and the EFG at the nucleus. wikipedia.org Changes in the crystal structure, molecular conformation, or intermolecular interactions during a phase transition will alter the EFG, leading to a change in the NQR frequency. wikipedia.org

Studies on 4,4'-dichlorobenzophenone, a closely related compound, have utilized ³⁵Cl NQR spectroscopy to investigate its phase transitions. researchgate.netresearchgate.net Pulsed NQR studies revealed two phase transitions in this compound. researchgate.net The temperature dependence of the ³⁵Cl NQR frequencies has been measured, identifying successive phase transitions at 189 K and 194 K. researchgate.net Another study observed these transitions at 188.3 K and 192.8 K, with the intermediate phase being incommensurate. researchgate.net Thermal hysteresis has also been observed at the phase transition temperatures, indicating the influence of impurity concentrations. researchgate.net

The analysis of NQR data, including the resonance frequency, spin-lattice relaxation time, and line intensity, as a function of temperature can provide detailed insights into the molecular dynamics and the nature of the phase transitions. researchgate.net For instance, in 4,4'-dichlorobiphenyl (B164843) sulphone, another related structure, NQR studies have identified a phase transition to an incommensurate phase at 150 K and another potential transition at 110 K. researchgate.net

Table 2: NQR Data for Phase Transitions in Related Compounds

| Compound | Nucleus | Phase Transition Temperature (K) | Phenomenon Observed | Reference |

|---|---|---|---|---|

| 4,4'-Dichlorobenzophenone | ³⁵Cl | 189 and 194 | Successive phase transitions | researchgate.net |

| 4,4'-Dichlorobenzophenone | ³⁵Cl | 188.3 and 192.8 | Incommensurate phase | researchgate.net |

| 4,4'-Dichlorobiphenyl Sulphone | ³⁵Cl | 150 | Transition to incommensurate phase | researchgate.net |

| 4,4'-Dichlorobiphenyl Sulphone | ³⁵Cl | 110 | Possible commensurate phase | researchgate.net |

NQR spectroscopy has also been used to correlate the electronic structure of DDT-type insecticides, including 4,4'-dichlorobenzophenone, with their biological activity by analyzing the ³⁵Cl NQR frequencies measured at 77 K. nih.gov

Spectrophotometric Methods (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible radiation by a molecule, corresponding to the excitation of outer electrons from the ground state to a higher energy state. shu.ac.uklibretexts.org This absorption is dependent on the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk For organic molecules, the most common electronic transitions are n → π* and π → π*.

The absorption of UV-Vis light by a molecule is governed by the Beer-Lambert Law, which states that the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light beam through the sample. shu.ac.uk The resulting spectrum is a plot of absorbance versus wavelength and is characterized by absorption bands rather than sharp lines, due to the superposition of rotational and vibrational transitions on the electronic transitions. shu.ac.uk

In the context of this compound and its derivatives, UV-Vis spectroscopy can provide information about the electronic structure. The presence of the two chlorophenyl groups constitutes a significant chromophore.

A spectrophotometric method for the determination of dicofol, which hydrolyzes to form 4,4'-dichlorobenzophenone and chloroform (B151607), has been developed. researchgate.net This method is based on the Fujiwara reaction, where the chloroform produced reacts with pyridine (B92270) to form a colored product. researchgate.net The glutaconic aldehyde formed then reacts with 4-aminoacetanilide to produce an orange-red dye that is extractable and shows an absorption maximum at 525 nm. researchgate.net This method obeys Beer's law in the concentration range of 0.025–0.25 μg mL⁻¹ and has a molar absorptivity of 1.077 × 10⁶ L mol⁻¹cm⁻¹. researchgate.net

Table 3: Spectrophotometric Data for Dicofol Determination

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 525 | nm | researchgate.net |

| Beer's Law Range | 0.025–0.25 | μg mL⁻¹ | researchgate.net |

| Molar Absorptivity (ε) | 1.077 × 10⁶ | L mol⁻¹cm⁻¹ | researchgate.net |

| Sandell's Sensitivity | 0.000343 | μg cm⁻² | researchgate.net |

While direct UV-Vis spectral data for this compound is not detailed in the provided context, the principles of UV-Vis spectroscopy indicate that its aromatic rings and the hydroxyl group would give rise to characteristic π → π* and n → σ* transitions. libretexts.org The specific wavelengths and molar absorptivities of these transitions would be key identifiers for this compound.

Computational Chemistry and Theoretical Studies on 4,4 Dichlorobenzhydrol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules like 4,4'-Dichlorobenzhydrol. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. From this, a wide array of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. ijcce.ac.ir It has become the workhorse for calculations on medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are used to predict molecular geometries, energies, and a host of other properties.

Research on analogous compounds, such as substituted benzophenones, frequently employs DFT methods to achieve reliable results. nih.govresearchgate.net For this compound, DFT would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Energy Calculations: Calculating the total electronic energy, which is crucial for comparing the stability of different conformations or isomers.

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be used to validate the computed structure against experimental data. mdpi.com

The selection of the appropriate exchange-correlation functional and basis set is critical for the accuracy of DFT calculations. rsc.org For chlorinated aromatic compounds, hybrid functionals like B3LYP are often paired with Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) to provide reliable predictions. science.govnih.gov

| Method/Functional | Description | Typical Application for DCBH |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. It is one of the most widely used functionals for organic molecules. rsc.org | Geometry optimization, vibrational frequency calculation, electronic property prediction. science.gov |

| M06-2X | A high-nonlocality hybrid meta-GGA functional, good for main-group thermochemistry, kinetics, and non-covalent interactions. | Accurate energy calculations, transition state analysis. |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. It performs well for non-covalent interactions. mdpi.com | Studying potential intermolecular interactions of DCBH. |

| PBE0 | A parameter-free hybrid functional. | Electronic structure and spectroscopic property calculations. mdpi.com |

While DFT is prevalent, other quantum chemical methods also play a role.

Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data for parametrization. mdpi.comnih.gov The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. nih.gov More advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory build upon the HF result to include electron correlation, yielding higher accuracy. mdpi.com For a molecule the size of this compound, these high-level methods are computationally demanding but can be used to benchmark results from more approximate methods like DFT. epa.gov

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but are much faster because they use parameters derived from experimental data to simplify the calculations, particularly by neglecting certain complex integrals. rsc.orgnih.gov Methods like AM1, PM3, and PM6 can be used to rapidly screen large numbers of molecules or study very large systems. nih.gov While less accurate than DFT or ab initio methods, they can be useful for obtaining initial geometries for higher-level calculations or for studying dynamic processes in very large molecular systems. mdpi.comnih.gov

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles vary with time. usj.edu.mo This allows for the exploration of the conformational landscape and dynamic behavior of a molecule.

While specific MD simulation studies on this compound are not prominent in the literature, the technique could be applied to investigate several aspects of its behavior:

Conformational Dynamics: To understand the flexibility of the molecule, such as the rotation around the C-C and C-O single bonds, and identify the most populated conformations in different environments.

Solvation Effects: To model how the molecule interacts with solvent molecules, such as water, which is critical for understanding its environmental fate and transport. rsc.org

Interactions with Surfaces: To simulate how this compound might adsorb onto soil particles or other environmental surfaces, which influences its persistence and mobility.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions. usj.edu.mo For this compound, a key area of interest is its role in the degradation pathway of pesticides like Dicofol (B1670483). pops.intwuxibiology.com Dicofol is known to hydrolyze to this compound, which can be further oxidized to 4,4'-Dichlorobenzophenone (B107185) (DCBP). crystalsolutions.eubu.edu

Theoretical methods can elucidate this entire reaction pathway:

Mapping the Potential Energy Surface (PES): Calculations are performed to map the energy of the system as the reactants transform into products. fossee.in

Locating Stationary Points: Reactants, products, and intermediates are located as minima on the PES.

Finding the Transition State (TS): The transition state, the highest energy point along the minimum energy pathway, is located. researchgate.net A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Methods like Nudged Elastic Band (NEB) or scan calculations along a defined reaction coordinate are used to find an initial guess for the transition state, which is then fully optimized. schrodinger.com By calculating the energies of the reactants, transition state, and products, the activation energy (Ea) and reaction energy (ΔE) can be determined, providing a quantitative understanding of the reaction's kinetics and thermodynamics. fossee.in

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, as determined by quantum chemical calculations, governs its reactivity. Several calculated parameters, often called reactivity descriptors, can be used to predict how this compound might behave in chemical reactions. These are typically derived from the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity). Regions of high LUMO density indicate likely sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of the molecule. Red regions (negative potential) are rich in electrons and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons; related to the ionization potential. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital. | Indicates the tendency to accept electrons; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) | Energy difference between LUMO and HOMO. | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A global measure of electrophilic character. ijcce.ac.ir |

Spectroscopic Property Prediction and Validation

One of the most powerful applications of computational chemistry is the prediction of molecular spectra, which can then be compared with experimental results for validation. DFT calculations are highly effective at predicting vibrational (infrared and Raman) spectra. researchgate.netmdpi.com

The process involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)).

Performing a frequency calculation on the optimized geometry. For a stable molecule, all calculated vibrational frequencies will be real (i.e., no imaginary frequencies).

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

This computational-experimental comparison is crucial. If the predicted spectrum closely matches the experimental one, it provides strong confidence in the accuracy of the computed molecular structure and other derived properties. For this compound, this would involve comparing the calculated vibrational modes with its known experimental IR spectrum.

| Vibrational Mode | Experimental IR Frequency (cm-1) | Typical Scaled DFT-Calculated Range (cm-1) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3500-3600 (Sharp, if free) | ~3550-3650 | Stretching of the hydroxyl group bond. |

| Aromatic C-H Stretch | ~3000-3100 | ~3050-3150 | Stretching of C-H bonds on the phenyl rings. |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| C-O Stretch | ~1000-1250 | ~1000-1250 | Stretching of the alcohol carbon-oxygen bond. |

| C-Cl Stretch | ~1085-1100 (often coupled) | ~1080-1120 | Stretching of the carbon-chlorine bond on the phenyl rings. |

Conformation Analysis and Conformational Landscapes

Detailed Research Findings

A theoretical investigation would typically employ computational methods like Density Functional Theory (DFT) to explore the conformational space. The key dihedral angles that define the conformation of this compound are τ1 (Cl-C4-C1-Cα) and τ2 (Cl'-C4'-C1'-Cα), which describe the rotation of the two chlorophenyl rings relative to the central C-O-H plane.

A relaxed potential energy surface scan, where these dihedral angles are systematically varied and the rest of the molecular geometry is optimized at each step, would reveal the low-energy conformers and the energy barriers between them. uni-muenchen.deq-chem.com

Based on studies of similar molecules like 3,4′-dichlorobenzophenone, it is expected that the most stable conformers of this compound would adopt a non-planar, helical or twisted conformation. rsc.org This is due to the steric hindrance between the ortho-hydrogens of the two phenyl rings, which prevents a fully planar arrangement. The electronic effects of the chlorine substituents would also influence the preferred conformations. rsc.org

The conformational landscape would likely show several local minima corresponding to different staggered arrangements of the phenyl rings. The energy barriers to rotation would provide insight into the flexibility of the molecule at different temperatures. For instance, a study on benzophenone (B1666685) indicated a two-fold potential barrier for phenyl ring rotation. rsc.org

Hypothetical Conformational Energy Profile Data

The following table represents a hypothetical set of results from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) for the conformational analysis of this compound, illustrating the type of data that such a study would generate. The dihedral angles (τ1 and τ2) would define specific conformers, with their corresponding relative energies indicating their stability.

| Conformer | Dihedral Angle (τ1, degrees) | Dihedral Angle (τ2, degrees) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A (Global Minimum) | 35 | 35 | 0.00 | 45.2 |

| B | 35 | -35 | 0.50 | 25.0 |

| C | 90 | 35 | 2.50 | 5.5 |

| Transition State 1 (A ↔ B) | 0 | 35 | 3.50 | - |

| Transition State 2 (B ↔ C) | 60 | 0 | 4.00 | - |

Note: This table is a hypothetical representation to illustrate the expected output of a computational study and is not based on published experimental or theoretical data for this compound.

The global minimum energy conformer would likely exhibit a symmetric twist of both phenyl rings. Other low-energy conformers might involve one ring being more twisted than the other. The transition states would represent the energy maxima along the rotational pathways, corresponding to eclipsed or partially eclipsed arrangements of the phenyl rings. The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the population to the relative free energies of the conformers.

Environmental Occurrence, Fate, and Biotransformation of 4,4 Dichlorobenzhydrol

Occurrence as a Metabolite of Pesticides (DDT and Dicofol)

4,4'-Dichlorobenzhydrol (DCBH) is not typically released directly into the environment in large quantities. Instead, its presence is primarily the result of the degradation of two widely used organochlorine pesticides: DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) and dicofol (B1670483). chemicalbook.comnih.gov

The pesticide dicofol, which is structurally very similar to DDT, degrades in the environment to form several persistent compounds, including this compound. epa.gov Under various environmental conditions, both aerobic and anaerobic, dicofol can be transformed into a range of degradates, with DCBH being a notable product. epa.gov

DDT, a persistent organic pollutant, also serves as a precursor to DCBH through various metabolic pathways. asm.org Microbial degradation of DDT can lead to the formation of several intermediate compounds. asm.orgnih.gov Fungi and bacteria can convert DDT and its initial breakdown products, such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) and bis(4-chlorophenyl)methane (DDM), into DCBH and subsequently into 4,4'-dichlorobenzophenone (B107185) (DBP). asm.orgnih.gov For instance, the white rot fungus Phanerochaete chrysosporium has been shown to metabolize DDT, producing DCBH as one of the identifiable, hexane-extractable metabolites. nih.gov Similarly, certain bacteria are capable of oxidizing DDT breakdown products to form DCBH. nih.gov

Table 1: Pesticide Precursors of this compound

| Pesticide Precursor | Relationship to this compound | Citation |

|---|---|---|

| DDT | DCBH is a microbial metabolite formed during the degradation of DDT and its intermediates like DDM. | asm.orgnih.govnih.gov |

| Dicofol | DCBH is a known environmental degradation product of dicofol. | nih.govepa.gov |

Abiotic Degradation Pathways in Environmental Matrices

The environmental persistence of this compound is influenced by abiotic (non-biological) degradation processes, primarily photodegradation and hydrolysis.

Sunlight, particularly its ultraviolet (UV) component, can induce the degradation of chemical compounds in the environment. chromatographyonline.com The photodegradation of DDT and its derivatives often leads to the formation of 4,4'-dichlorobenzophenone (DBP, also referred to as DDCO). carnegiescience.edu Studies on dicofol have shown that UV light can induce its degradation, with DBP being a major product. nih.gov While DBP is a common photoproduct of related compounds, it is noted to be relatively stable against further degradation by UV light. carnegiescience.edu The direct photolysis of dicofol on surfaces has been observed, with a half-life of 6 hours for thin films on glass slides exposed to light with a maximum output at 300 nm. epa.gov This process highlights a pathway where precursors to DCBH are transformed under the influence of light.

Hydrolysis, the reaction with water, is a critical degradation pathway for many pesticides in aquatic systems, with the rate often dependent on pH. nih.gov For dicofol, hydrolysis is a significant transformation process, and its instability increases with rising pH. usj.edu.mo The degradation of dicofol to 4,4'-dichlorobenzophenone (DBP) is primarily an abiotic process driven by hydroxide (B78521) ion-catalyzed elimination. nih.gov The half-life for this transformation is highly pH-dependent; for p,p'-dicofol, the hydrolysis half-lives are 85 days at pH 5, but shorten dramatically to 64 hours at pH 7 and just 26 minutes at pH 9. epa.gov This rapid degradation at neutral to alkaline pH makes DBP, the oxidized form of DCBH, a more expected compound in many surface waters. nih.govusj.edu.mo

Table 2: Abiotic Degradation of Dicofol (a DCBH Precursor)

| Degradation Pathway | Conditions | Major Product(s) | Half-Life | Citation |

|---|---|---|---|---|

| Hydrolysis | pH 5 | DCBP, FW-152 | 85 days | epa.gov |

| pH 7 | DCBP, FW-152 | 64 hours | epa.gov | |

| pH 9 | DCBP, FW-152 | 26 minutes | epa.gov | |

| Photodegradation | Sensitized (water) | DCBP | 4 days | epa.gov |

Photodegradation Mechanisms and Products

Biotransformation and Biodegradation by Microorganisms

Microorganisms play a crucial role in the transformation and ultimate breakdown of persistent organic pollutants like this compound.

Certain bacteria have demonstrated the ability to metabolize DCBH and its precursors. Resting cells of bacteria grown in the presence of diphenylmethane (B89790) or benzhydrol can oxidize substituted analogs, including this compound. nih.gov For example, Pseudomonas putida, a bacterium capable of using diphenylmethane as its sole carbon source, can convert DDT-related compounds to DCBH and 4,4'-dichlorobenzophenone through cometabolism. dtic.mil This same organism has also been reported to dehalogenate both DCBH and DBP, which is a critical step toward complete mineralization. dtic.mil The degradation of DBP by bacterial consortia developed from naturally occurring soil organisms has been explored for bioremediation, though its success can depend on the bioavailability of the compound in the soil. canterbury.ac.nz

Table 3: Microbial Biotransformation of DDT Metabolites

| Microorganism | Substrate | Product(s) | Citation |

|---|---|---|---|

| Pseudomonas putida | bis(p-chlorophenyl)acetic acid | This compound, 4,4'-dichlorobenzophenone | dtic.mil |

| Bacteria grown on benzhydrol | this compound | Oxidized products | nih.gov |

Fungi, particularly white-rot fungi, are recognized for their ability to degrade a wide range of toxic environmental compounds due to their powerful ligninolytic enzyme systems. mdpi.com Several fungal species have been shown to transform DDT and its metabolites into DCBH. nih.gov

The white-rot fungus Phanerochaete chrysosporium is a well-studied example, demonstrating extensive degradation of DDT. asm.orgnih.gov In nutrient nitrogen-deficient cultures, this fungus converts DDT into several metabolites, including DCBH, DDD, dicofol, and DBP. nih.gov The appearance and subsequent disappearance of these intermediates suggest that the fungus can further metabolize them. nih.gov Other fungi, such as Aspergillus niger and Penicillium brefeldianum, also convert DDT into various products, including water-soluble and unidentified compounds. nih.gov Furthermore, A. niger can transform 4,4'-dichlorobenzophenone (DBP), the oxidation product of DCBH, into other compounds like 4-chlorobenzophenone (B192759). nih.gov

Table 4: Fungal Biotransformation of DDT

| Fungal Species | Key Finding | Metabolites Identified | Citation |

|---|---|---|---|

| Phanerochaete chrysosporium | Extensive degradation of DDT in nitrogen-deficient cultures. | DDD, Dicofol, FW-152, this compound (DCBH), 4,4'-dichlorobenzophenone (DBP) | asm.orgnih.gov |

| Aspergillus niger | Conversion of DDT and its metabolite DBP. | Water-soluble products from DDT; 4-chlorobenzophenone from DBP. | nih.gov |

| Penicillium brefeldianum | Conversion of DDT to water-soluble and unidentified products. | Water-soluble and unidentified products. | nih.gov |

| Various white-rot fungi (Pleurotus ostreatus, Phellinus weirii, Polyporus versicolor) | Mineralization of DDT. | Not specified, but mineralization to CO2 indicated. | nih.gov |

Table of Compound Names

| Abbreviation / Common Name | Chemical Name |

| This compound (DCBH / p,p'-DBH) | bis(4-chlorophenyl)methanol |

| 4,4'-Dichlorobenzophenone (DBP / DCBP / DDCO) | bis(4-chlorophenyl)methanone |

| DDT | 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane |

| Dicofol (Kelthane) | 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol |

| DDD | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane |

| DDE | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene |

| DDM | bis(4-chlorophenyl)methane |

| FW-152 | 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol |

| 4-chlorobenzophenone | (4-chlorophenyl)(phenyl)methanone |

| Benzhydrol | Diphenylmethanol |

| Diphenylmethane | 1,1'-methanediylibenzene |

| bis(p-chlorophenyl)acetic acid | 2,2-bis(4-chlorophenyl)acetic acid |

Enzyme Systems Involved in Xenobiotic Metabolism

The biotransformation of foreign compounds, or xenobiotics, within an organism is a crucial process for detoxification and elimination. openaccessjournals.com This metabolic process is typically divided into Phase I and Phase II reactions. wikipedia.orgdrughunter.com

Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the xenobiotic molecule through reactions like oxidation, reduction, and hydrolysis. openaccessjournals.com A key group of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily. openaccessjournals.comnih.gov These enzymes are versatile and play a significant role in the biotransformation of a wide array of xenobiotics, including drugs and environmental pollutants. openaccessjournals.comnih.gov For instance, specific isozymes of cytochrome P-450 have been shown to be involved in the metabolism of dichlorobiphenyls (DCBs), which are structurally related to this compound. nih.gov The specific isozyme involved can influence the rate and regioselectivity of metabolism. nih.gov

Phase II Metabolism: Following Phase I, the modified xenobiotics undergo conjugation reactions in Phase II. wikipedia.org In this phase, the functionalized metabolites are coupled with endogenous molecules such as glucuronic acid, sulfate, or glutathione. openaccessjournals.comdrughunter.com This process increases the water solubility of the xenobiotic, facilitating its excretion from the body. openaccessjournals.com Key enzyme groups in Phase II include:

UDP-Glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid. openaccessjournals.comdrughunter.com

Sulfotransferases (SULTs): Mediate the transfer of a sulfonate group. openaccessjournals.comdrughunter.com

Glutathione S-Transferases (GSTs): Catalyze the conjugation with glutathione. openaccessjournals.comdrughunter.com

N-Acetyltransferases (NATs): Involved in acetylation reactions. openaccessjournals.comdrughunter.com

Methyltransferases (MTs): Mediate methylation reactions. drughunter.comuomus.edu.iq

The specific enzymes involved and the rate of metabolism can be influenced by various factors, including genetic polymorphisms, which can lead to differences in how individuals process xenobiotics. openaccessjournals.com While the direct enzymatic metabolism of this compound is not extensively detailed in the provided results, the general principles of xenobiotic metabolism provide a framework for understanding its likely biotransformation pathways.

Environmental Monitoring and Analytical Detection in Complex Samples

The detection and quantification of this compound in various environmental matrices are essential for understanding its prevalence and potential impact.

Detection in Surface Waters and Coastal Areas

Monitoring programs are crucial for assessing the quality of surface waters, which can be affected by a variety of pollutants, including pesticides and their metabolites. europa.euemb.gov.ph this compound (DCBP), a metabolite of DDT and dicofol, has been detected in surface waters of coastal areas. usj.edu.monih.gov

A study conducted in the Pearl River Delta, a region with significant organochlorine pesticide contamination, quantified 4,4'-DCBP in the surface waters of Hong Kong and Macao. usj.edu.monih.gov The mean concentration of 4,4'-DCBP was found to be higher in Hong Kong (12.50 ng/L) compared to Macao (4.05 ng/L). usj.edu.monih.gov The presence of this compound is attributed to the use of dicofol as a pesticide and DDT in antifouling paints for ships. usj.edu.monih.gov An optimized and validated analytical method using gas chromatography-mass spectrometry (GC-MS/MS) allowed for the quantification of 4,4'-DCBP at very low concentrations, in the range of 0.8–50 ng/L, across a wide range of salinities. usj.edu.mo

Below is a table summarizing the mean concentrations of this compound found in the surface waters of Hong Kong and Macao.

| Location | Mean Concentration (ng/L) |

| Hong Kong | 12.50 |

| Macao | 4.05 |

Data from a study in the Pearl River Delta. usj.edu.monih.gov

Analysis in Soil and Sediment Samples

The analysis of chemicals in soil and sediment is a key component of environmental risk assessment. ecetoc.org Various methods are employed for the preparation and analysis of these complex matrices. e-bookshelf.de

For organic compounds like this compound, analytical methods often involve extraction followed by chromatographic analysis. The US Environmental Protection Agency (EPA) Method 1699, for example, outlines procedures for the analysis of pesticides in soil and sediment using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). epa.gov This method involves sample homogenization, extraction with a solvent like dichloromethane, and subsequent cleanup and analysis. epa.gov

The partitioning behavior of a chemical between the solid and water phases in soil and sediment is often predicted using the organic-carbon normalized partition coefficient (Koc). ecetoc.org This parameter is crucial for modeling the environmental fate of organic chemicals. ecetoc.org

Trace Analysis Methodologies for Environmental Contaminants

The detection of trace levels of environmental contaminants requires highly sensitive and specific analytical techniques. pjoes.com Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used and powerful tool for the identification and quantification of a broad range of hazardous chemicals, including pesticides and their metabolites. silcotek.com

For thermally unstable compounds like dicofol, which can degrade to this compound, specialized injection techniques such as on-column injection are used to prevent decomposition during analysis. researchgate.net Method development for trace analysis also focuses on effective sample preparation to remove interfering substances from the matrix. pjoes.com For instance, concentrated sulfuric acid has been used to remove lipids and separate dicofol from DCBP in biological samples. researchgate.net

The quality and reliability of data from environmental trace analysis are ensured through rigorous quality assurance and control measures, including the use of certified reference materials and proper sample handling and storage protocols. e-bookshelf.deepa.govontario.ca

Role of 4,4 Dichlorobenzhydrol As a Key Synthetic Intermediate

Precursor to 4,4'-Dichlorobenzophenone (B107185) in Industrial Synthesis

The oxidation of 4,4'-Dichlorobenzhydrol is a direct and important route to producing 4,4'-Dichlorobenzophenone. lookchem.com This conversion is a key step because 4,4'-Dichlorobenzophenone is a widely used intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals. chemdad.comchemicalbook.comlookchem.com

The synthesis can be achieved through various oxidative methods. One general laboratory procedure involves reacting the secondary alcohol, this compound, with an oxidizing agent like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst. chemicalbook.com The reaction is typically performed in a solvent mixture, such as acetone (B3395972) and water, and heated to achieve a high yield of the desired ketone product. chemicalbook.com

Table 1: Example Synthesis of 4,4'-Dichlorobenzophenone from this compound chemicalbook.com

| Parameter | Details |

|---|---|

| Starting Material | This compound (secondary alcohol) |

| Oxidizing Agent | 70% tert-butyl hydroperoxide (TBHP) |

| Catalyst System | Sodium copper chlorophyllin (SCC) |

| Solvent | Acetone / H₂O |

| Temperature | 80°C |

| Reaction Time | 10 hours |

| Product | 4,4'-Dichlorobenzophenone |

| Yield | Up to 98% |

This transformation is fundamental, as 4,4'-Dichlorobenzophenone is a more stable and often more reactive starting point for subsequent reactions, particularly in Friedel-Crafts acylations and polymerizations. wikipedia.orgresearchgate.net

Applications in the Synthesis of Agrochemicals

This compound and its oxidized form, 4,4'-Dichlorobenzophenone, are important intermediates in the agrochemical industry. lookchem.comlookchem.comrheniumshop.co.il These compounds are linked to the production and degradation of certain pesticides. pops.int